molecular formula C20H32O5 B023425 15-keto Prostaglandin E1 CAS No. 22973-19-9

15-keto Prostaglandin E1

Cat. No.: B023425
CAS No.: 22973-19-9
M. Wt: 352.5 g/mol
InChI Key: VXPBDCBTMSKCKZ-XQHNHVHJSA-N
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Description

15-Oxoprostaglandin E1 is a metabolite of prostaglandin E1, which is a member of the prostaglandin family of lipid compounds. These compounds are derived enzymatically from fatty acids and have important functions in the body, including the regulation of inflammation, blood flow, and the formation of blood clots. 15-Oxoprostaglandin E1 is formed by the oxidation of the 15-hydroxy group of prostaglandin E1 .

Mechanism of Action

Target of Action

15-Keto Prostaglandin E1 (15-Keto PGE1) is an inactive metabolite of Prostaglandin E1 (PGE1), produced by the enzyme 15-hydroxy Prostaglandin Dehydrogenase (15-hydroxy PGDH) . The primary targets of PGE1, and by extension its metabolites, are various cell types in the cardiovascular system .

Mode of Action

While 15-Keto PGE1 itself has greatly diminished biological activity compared to PGE1 , PGE1 is known to induce vasodilation and inhibit platelet aggregation . It achieves this by interacting with specific prostaglandin receptors on the cell surface, leading to increased levels of cyclic AMP within the cell and ultimately resulting in smooth muscle relaxation .

Biochemical Pathways

The synthesis of 15-Keto PGE1 from PGE1 is part of the prostaglandin biochemical pathway. In vertebrates, arachidonic acid is converted to Prostaglandin G2 (PGG2) and Prostaglandin H2 (PGH2) by the enzyme cyclooxygenase (COX). Various biologically active prostaglandins, including PGE1, are then produced through different downstream prostaglandin synthases (PGSs). Prostaglandins are inactivated by 15-hydroxyprostaglandin dehydrogenase (15-hydroxy PGDH), which produces 15-Keto PGE1 from PGE1 .

Pharmacokinetics

The pharmacokinetics of 15-Keto PGE1 are closely tied to those of PGE1. After administration, PGE1 is rapidly inactivated to 15-Keto PGE1 during passage through the lungs . The subsequent metabolic degradation of 15-Keto PGE1 by β-oxidation and co-oxidation takes appreciably longer, resulting in a longer half-life for this metabolite compared to the active PGE1 .

Result of Action

The primary result of PGE1 action is vasodilation, which can lead to increased blood flow in various tissues .

Action Environment

The action of 15-Keto PGE1, like that of PGE1, can be influenced by various environmental factors. For example, the presence of plasma proteins can affect the stability of this metabolite . Additionally, the rate of inactivation of PGE1 to 15-Keto PGE1 can be influenced by the specific conditions within the lungs .

Biochemical Analysis

Biochemical Properties

15-keto Prostaglandin E1 interacts with various enzymes and proteins in the body. It is produced by the enzyme 15-hydroxy Prostaglandin Dehydrogenase (15-PGDH) . The nature of this interaction involves the enzymatic conversion of PGE1 to this compound.

Cellular Effects

The cellular effects of this compound are not as well-studied as its parent compound, PGE1. It is known that PGE1 has significant effects on various types of cells and cellular processes . It has been shown to reduce apoptosis in renal tubular cells in diabetic kidney disease (DKD) rats . The effects of this compound on cellular function are likely to be less pronounced due to its greatly diminished biological activity .

Molecular Mechanism

It is known that it is an inactive metabolite of PGE1, which acts as a potent vasodilator . PGE1 exerts its effects at the molecular level through binding interactions with specific receptors, leading to vasodilation and inhibition of platelet aggregation .

Temporal Effects in Laboratory Settings

It is known that PGE1, from which this compound is derived, has a rapid metabolism when given intravenously .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on PGE1, the parent compound, have shown that it has therapeutic effects in animal models of diseases such as peripheral arterial occlusive disease .

Metabolic Pathways

This compound is part of the metabolic pathway of PGE1. It is produced by the enzyme 15-hydroxy Prostaglandin Dehydrogenase (15-PGDH) from PGE1 . This metabolic pathway involves the conversion of PGE1 to this compound, which is then further metabolized .

Transport and Distribution

It is known that PGE1, from which this compound is derived, is distributed throughout the body and has effects on various tissues .

Subcellular Localization

It is known that PGE1, from which this compound is derived, can influence various cellular processes, suggesting that it may interact with multiple subcellular compartments .

Preparation Methods

15-Oxoprostaglandin E1 can be synthesized through the formal oxidation of the 15-hydroxy group of prostaglandin E1. This process involves the use of specific oxidizing agents under controlled conditions to ensure the selective oxidation of the desired functional group

Chemical Reactions Analysis

15-Oxoprostaglandin E1 undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce other metabolites.

    Reduction: It can be reduced back to prostaglandin E1 under specific conditions.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

15-Oxoprostaglandin E1 has several scientific research applications, including:

Properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPBDCBTMSKCKZ-XQHNHVHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216545
Record name (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22973-19-9
Record name (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22973-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Ketoprostaglandin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022973199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,15-dioxo-11alpha-hydroxy-prost-13E-en-1-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 15-OXOPROSTAGLANDIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63FR527UJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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